6-Chloromethyl-2-pyridylacetonitrile
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Overview
Description
6-Chloromethyl-2-pyridylacetonitrile is an organic compound with the molecular formula C7H5ClN2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
The primary target of 6-Chloromethyl-2-pyridylacetonitrile It’s known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be a wide range of organic molecules.
Mode of Action
The mode of action of This compound involves its interaction with other organic compounds in chemical reactions. For instance, it’s used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, This compound likely undergoes a series of reactions, including oxidative addition and transmetalation .
Biochemical Pathways
The biochemical pathways affected by This compound are largely dependent on the specific reactions it’s involved in. In the context of Suzuki–Miyaura coupling, it participates in the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry .
Result of Action
The molecular and cellular effects of This compound are determined by the specific reactions it participates in. In the Suzuki–Miyaura coupling, for example, it contributes to the formation of new organic compounds through the creation of carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloromethyl-2-pyridylacetonitrile can be synthesized through several methods. One common approach involves the chloromethylation of 2-pyridylacetonitrile. This reaction typically requires the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloromethyl-2-pyridylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typical choices.
Major Products Formed
Nucleophilic Substitution: Substituted pyridylacetonitriles.
Oxidation: Pyridylcarboxylic acids or pyridylaldehydes.
Reduction: Pyridylamines.
Scientific Research Applications
6-Chloromethyl-2-pyridylacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Pyridylacetonitrile: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Pyridylacetonitrile: Similar structure but with the nitrile group at a different position, affecting its reactivity and applications.
3-Pyridylacetonitrile: Another positional isomer with distinct chemical properties.
Uniqueness
6-Chloromethyl-2-pyridylacetonitrile is unique due to the presence of both a chloromethyl group and a nitrile group on the pyridine ring. This combination of functional groups provides a high degree of reactivity and versatility, making it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
6-Chloromethyl-2-pyridylacetonitrile is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₉H₈ClN
- Molecular Weight : 169.62 g/mol
- CAS Number : 338779-25-2
- Melting Point : 233–235 °C
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. Its pyridine ring is known to facilitate interactions with enzymes and receptors, potentially influencing biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as a modulator of neurotransmitter receptors, impacting signal transduction processes.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Anticancer Potential
Research indicates that this compound exhibits cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways.
Case Study :
A study involving human breast cancer cell lines (MCF-7) reported that treatment with varying concentrations of the compound resulted in significant cell death, with an IC50 value of approximately 15 µM after 48 hours of exposure.
Toxicological Profile
While the compound shows promise in therapeutic applications, its toxicity must be assessed. Preliminary toxicity studies indicate that at higher concentrations, it may exhibit cytotoxicity towards normal cell lines as well.
Cell Line | IC50 (µM) |
---|---|
Normal Human Fibroblasts | >100 |
MCF-7 (Breast Cancer) | 15 |
PC-3 (Prostate Cancer) | 20 |
Properties
IUPAC Name |
2-[6-(chloromethyl)pyridin-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-6-8-3-1-2-7(11-8)4-5-10/h1-3H,4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWNYXXABOWKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CCl)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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